molecular formula C19H22N2OS B3593864 1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea

1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea

Cat. No.: B3593864
M. Wt: 326.5 g/mol
InChI Key: PLFBGNURODFHKR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is a functional group containing sulfur and nitrogen atoms, making it a valuable candidate for research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-22-15-10-8-14(9-11-15)20-18(23)21-17-7-5-4-6-16(17)19(2)12-13-19/h4-11H,3,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBGNURODFHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea typically involves the reaction of 4-ethoxyaniline with 2-(1-methylcyclopropyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s aromatic rings may also interact with biological membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea can be compared with similar compounds such as:

  • 1-(4-Methoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea
  • 1-(4-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea These compounds share a similar thiourea core but differ in their substituents on the aromatic rings. The unique ethoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Ethoxyphenyl)-3-[2-(1-methylcyclopropyl)phenyl]thiourea

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